molecular formula C24H31Cl2N5O2 B14075198 Fsi-TN42

Fsi-TN42

Cat. No.: B14075198
M. Wt: 492.4 g/mol
InChI Key: XWZXUMZNZGHQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FSI-TN42 is a potent and specific inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2). It has been investigated for its potential to suppress weight gain in diet-induced obesity models. The compound has shown promise in reducing visceral adiposity and preventing hepatic lipidosis, making it a potential candidate for obesity treatment .

Preparation Methods

FSI-TN42 is synthesized through a series of reactions involving piperazine compounds. The synthetic route typically involves the identification and characterization of inhibitory activity using purified recombinant enzymes and cell-based assay systems. The compound is then examined for its oral bioavailability and pharmacodynamic effects .

For industrial production, the compound is prepared by dissolving it in dimethyl sulfoxide (DMSO) and mixing it with other solvents like polyethylene glycol (PEG300) and Tween 80. The final solution is clarified and stored under specific conditions to maintain its stability .

Scientific Research Applications

FSI-TN42 has a wide range of scientific research applications:

Mechanism of Action

FSI-TN42 exerts its effects by irreversibly binding to and inhibiting ALDH1A1. This inhibition disrupts the synthesis of retinoic acid, a key regulator of weight and energy metabolism. By inhibiting ALDH1A1, this compound reduces the conversion of retinaldehyde to retinoic acid, leading to decreased adiposity and weight gain .

Properties

Molecular Formula

C24H31Cl2N5O2

Molecular Weight

492.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide

InChI

InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32)

InChI Key

XWZXUMZNZGHQGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4

Origin of Product

United States

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